1-Butyl-1-cyclopentanol
Overview
Description
1-Butyl-1-cyclopentanol is an organic compound with the molecular formula C₉H₁₈O It is a tertiary alcohol, characterized by a cyclopentane ring bonded to a butyl group and a hydroxyl group
Scientific Research Applications
1-Butyl-1-cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
- 1-Butylcyclopentan-1-ol may exert its effects through various mechanisms:
- Nucleophilic Reactions : As a cyclic organometallic compound, it can act as a nucleophile in reactions such as alkyl halide displacement or organolithium compound formation .
- Labeling Biomolecules : The carbonyl group in 1-butylcyclopentan-1-ol can form an anion, useful for labeling biomolecules (e.g., DNA or RNA) with fluorescent dyes or for hybridization experiments .
- Stereocontrol : It has been used to generate stereocontrol in alcohols and other organic compounds .
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
1-Butylcyclopentan-1-ol can be used as a nucleophile in a variety of reactions, such as the displacement of an alkyl halide or the formation of an organolithium compound .
Cellular Effects
Given its role as a nucleophile in biochemical reactions, it may influence cell function by participating in various cellular processes
Molecular Mechanism
The molecular mechanism of 1-Butylcyclopentan-1-ol involves its use as a nucleophile in various reactions . It can displace an alkyl halide or form an organolithium compound These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 1-Butylcyclopentan-1-ol are not well characterized. It is known to participate in reactions as a nucleophile
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1-cyclopentanol can be synthesized through the reaction of cyclopentanone with butylmagnesium bromide in diethyl ether. The reaction mixture is typically cooled to 0°C and then allowed to stir at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving Grignard reagents, such as butylmagnesium bromide, is a common approach in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of butylcyclopentanone.
Reduction: Formation of butylcyclopentane.
Substitution: Formation of butylcyclopentyl chloride.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the butyl group.
1-Pentylcyclopentanol: Similar structure with a pentyl group instead of a butyl group.
Cyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-Butyl-1-cyclopentanol is unique due to the presence of both a cyclopentane ring and a butyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-butylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTUSXZITATQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163306 | |
Record name | 1-Butylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-97-1 | |
Record name | 1-Butylcyclopentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1462-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-1-CYCLOPENTANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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